2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-(2-phenoxyethyl)benzimidazole
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Overview
Description
2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-(2-phenoxyethyl)benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-(2-phenoxyethyl)benzimidazole typically involves multiple steps. One common method includes the reaction of 4-methoxyphenol with 2-bromoethyl ethyl sulfide to form 2-(4-methoxyphenoxy)ethyl sulfide. This intermediate is then reacted with 2-phenoxyethylamine to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-(2-phenoxyethyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols.
Scientific Research Applications
2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-(2-phenoxyethyl)benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-(2-phenoxyethyl)benzimidazole involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, thereby disrupting cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest it may interfere with DNA synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazole
- 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
Uniqueness
What sets 2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-(2-phenoxyethyl)benzimidazole apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and phenoxy groups, along with the benzimidazole core, make it a versatile compound for various applications .
Properties
Molecular Formula |
C24H24N2O3S |
---|---|
Molecular Weight |
420.5g/mol |
IUPAC Name |
2-[2-(4-methoxyphenoxy)ethylsulfanyl]-1-(2-phenoxyethyl)benzimidazole |
InChI |
InChI=1S/C24H24N2O3S/c1-27-19-11-13-21(14-12-19)29-17-18-30-24-25-22-9-5-6-10-23(22)26(24)15-16-28-20-7-3-2-4-8-20/h2-14H,15-18H2,1H3 |
InChI Key |
DKPKDNPOEUWWIW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Origin of Product |
United States |
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